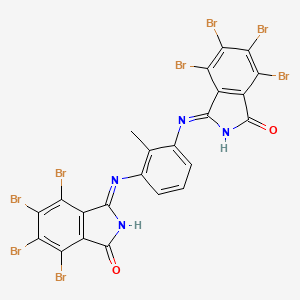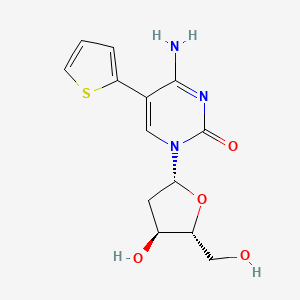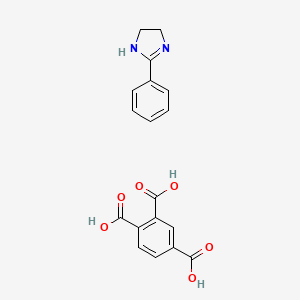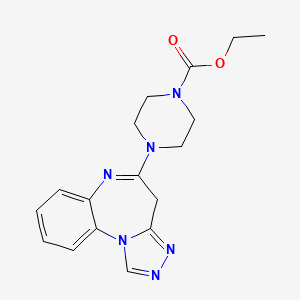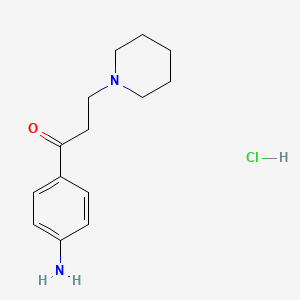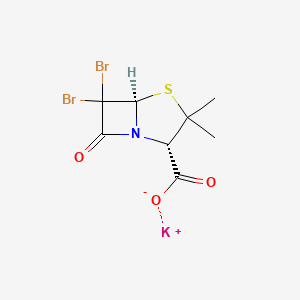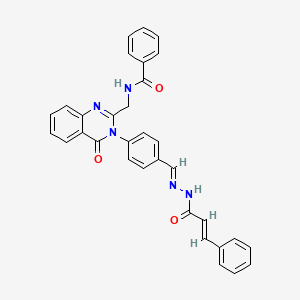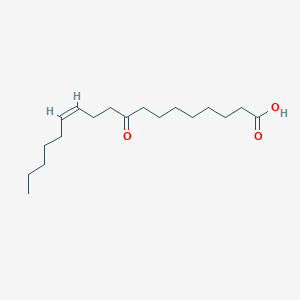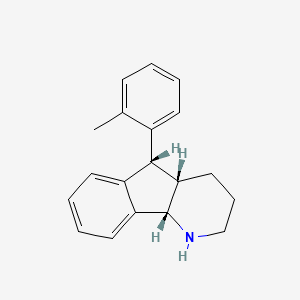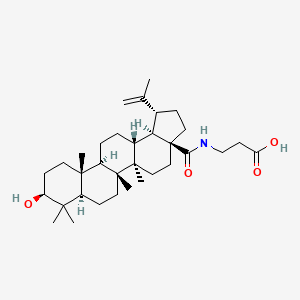
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane, a naturally occurring triterpene. It has garnered significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid typically involves multiple steps starting from lupane. The key steps include:
Oxidation: Lupane is oxidized to form 3beta-Hydroxylup-20(29)-en-28-oic acid.
Amidation: The carboxylic acid group of 3beta-Hydroxylup-20(29)-en-28-oic acid is then reacted with 3-aminopropanoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce lupane derivatives, followed by chemical modifications to obtain this compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation and migration of cancer cells by interfering with key signaling pathways . The compound may also induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betulinic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Known for its anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-3-aminopropanoic acid stands out due to its unique structure, which combines the lupane skeleton with an amino acid moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
174740-41-1 |
|---|---|
Formule moléculaire |
C33H53NO4 |
Poids moléculaire |
527.8 g/mol |
Nom IUPAC |
3-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C33H53NO4/c1-20(2)21-10-16-33(28(38)34-19-13-26(36)37)18-17-31(6)22(27(21)33)8-9-24-30(5)14-12-25(35)29(3,4)23(30)11-15-32(24,31)7/h21-25,27,35H,1,8-19H2,2-7H3,(H,34,38)(H,36,37)/t21-,22+,23-,24+,25-,27+,30-,31+,32+,33-/m0/s1 |
Clé InChI |
ADFFYCORFPMQQE-ISCFYSBKSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


